molecular formula C17H21N3O2 B7709052 N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]cyclohexanecarboxamide

N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]cyclohexanecarboxamide

Cat. No.: B7709052
M. Wt: 299.37 g/mol
InChI Key: XVCYNHPNTOMWLU-UHFFFAOYSA-N
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Description

N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]cyclohexanecarboxamide is a compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]cyclohexanecarboxamide typically involves the formation of the 1,2,4-oxadiazole ring followed by the attachment of the phenyl and cyclohexanecarboxamide groups. One efficient method for synthesizing 1,2,4-oxadiazoles is the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as NaOH in a DMSO medium at ambient temperature . This method allows for the formation of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The oxadiazole ring can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups in the compound.

    Substitution: The phenyl and cyclohexanecarboxamide groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxadiazole ring may yield different oxadiazole derivatives, while substitution reactions can introduce various functional groups onto the phenyl or cyclohexanecarboxamide moieties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]cyclohexanecarboxamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and thereby inhibiting the enzyme’s activity . This mechanism is crucial in its potential therapeutic applications, such as cancer treatment.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]cyclohexanecarboxamide include other 1,2,4-oxadiazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features and the combination of the oxadiazole ring with the phenyl and cyclohexanecarboxamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-2-15-19-17(22-20-15)13-10-6-7-11-14(13)18-16(21)12-8-4-3-5-9-12/h6-7,10-12H,2-5,8-9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVCYNHPNTOMWLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC=CC=C2NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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